molecular formula C5H6ClN3 B183561 6-Chloro-N-methylpyrimidin-4-amine CAS No. 65766-32-7

6-Chloro-N-methylpyrimidin-4-amine

Cat. No. B183561
CAS RN: 65766-32-7
M. Wt: 143.57 g/mol
InChI Key: WZVLJUBTIWFTIE-UHFFFAOYSA-N
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Description

6-Chloro-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H6ClN3 . It appears as a solid form .


Molecular Structure Analysis

The molecular structure of 6-Chloro-N-methylpyrimidin-4-amine is characterized by a monoclinic crystal system with the space group P 2 1 / c. The unit cell parameters are a = 3.8335 (2) Å, b = 11.1158 (7) Å, c = 15.4294 (7) Å, β = 94.901 (5)°, and V = 655.07 (6) Å 3 .


Physical And Chemical Properties Analysis

6-Chloro-N-methylpyrimidin-4-amine has a molecular weight of 143.57 g/mol . It has a melting point of 138-142°C and a predicted boiling point of 279.7±20.0 °C . The compound has a density of 1.338±0.06 g/cm3 .

Scientific Research Applications

Crystal Structure Analysis

The crystal and molecular structures of compounds related to 6-Chloro-N-methylpyrimidin-4-amine, such as benzyl derivatives, have been determined, revealing conformational differences and substantial hydrogen-bonding interactions, contributing to the understanding of molecular arrangements in crystallography (Odell et al., 2007).

Regioselective Reactions

Research on regioselective reactions involving derivatives of 6-Chloro-N-methylpyrimidin-4-amine, like the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, provides insights into the formation of specific pyrimidine structures and their applications in chemical synthesis (Doulah et al., 2014).

Biological Activity

Compounds derived from reactions involving 6-Chloro-N-methylpyrimidin-4-amine show significant biological activity, such as pronounced antituberculous effects, highlighting their potential in medicinal chemistry and drug discovery (Erkin & Krutikov, 2007).

Molecular Structure and Pharmacological Interest

The molecular structure of compounds similar to 6-Chloro-N-methylpyrimidin-4-amine has been investigated using various techniques like FT-IR, FT-Raman, NMR, and DFT, revealing their chemical properties and potential pharmaceutical applications (Aayisha et al., 2019).

Antimicrobial and Antiviral Applications

Synthetic derivatives of 6-Chloro-N-methylpyrimidin-4-amine have shown potential as antimicrobial and antiviral agents, indicating their significance in developing new therapeutic compounds (Etemadi et al., 2016).

Safety And Hazards

The compound is classified as an irritant . It’s recommended to handle it with appropriate protective equipment and to avoid skin and eye contact .

properties

IUPAC Name

6-chloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-2-4(6)8-3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJUBTIWFTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60309324
Record name 6-Chloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60309324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-methylpyrimidin-4-amine

CAS RN

65766-32-7
Record name 65766-32-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-6-(METHYLAMINO)PYRIMIDINE
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Synthesis routes and methods I

Procedure details

To a solution of 4,6-dichloro-pyrimidine (7.45 g, 50 mmol) in iPrOH (50 mL) was added a solution of methyl amine in THF (2M, 30 mL, 60 mmol) at room temperature. The resulting mixture was stirred for 18 hours. The mixture was concentrated and the residue was purified by flash chromatography on silica eluting with DCM:EtOAc=6:1-1:1 to obtain the title compound (4.4 g, yield: 62%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 2.96 (d, 3H), 5.22-5.36 (bs, 1H), 6.35 (s, 1H), 8.35 (s, 11H); MS (ESI): 144 [M+H]+.
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
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Quantity
50 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

A mixture of 4,6-dichloro-pyrimidine(3.53 g, 23.7 mmol) and methylamine (33 wt % in ethanol, 10 ml, 80 mmol) in ethanol is kept stirring overnight at room temperature. The reaction mixture is concentrated, triturated with water and filtered. The crude product is washed with water, a small amount of ethanol and ethyl ether sequentially, and air-dried to give (6-Chloro-pyrimidin-4-yl)-methyl-amine as white powder: 1H NMR 400 MHz (d6-DMSO) δ 8.36-8.16 (m, 1H), 7.69 (s, 1H), 6.50 (s, 1H), 2.90-2.68 (m, 3H); MS m/z 144.00 (M+1).
Quantity
3.53 g
Type
reactant
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Quantity
10 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

This material was prepared by a modified procedure published in the literature (J. Appl. Chem. 1955, 5, 358): To a suspension of commercially available 4,6-dichloropyrimidine (20 g, 131.6 mmol, 1.0 eq.) in isopropanol (60 ml) is added 33% methylamine in ethanol (40.1 ml, 328.9 mmol, 2.5 eq.) at such a rate that the internal temperature does not rise above 50° C. After completion of the addition the reaction mixture was stirred for 1 h at room temperature. Then, water (50 ml) is added and the suspension formed is chilled in an ice bath to 5° C. The precipitated product is filtered off, washed with cold isopropanol/water 2:1 (45 ml) and water. The collected material is vacuum dried over night at 45° C. to afford the title compound as colorless powder: tR=3.57 min (purity: >99%, gradient A), ESI-MS: 144.3/146.2 [MH]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To an ice-bath cooled solution of 4,6-dichloropyrimidine (3 g, 20 mmol) in THF (5 mL), NEt3 (5.6 mL, 40 mmol) was added followed by slow addition of N-methylamine (2 M in THF, 10 mL, 20 mmol). The mixture was warmed to RT and stirred overnight. The mixture was concentrated in-vacuo, the residue suspended in Et2O and solid collected to give the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
D Li, T Wang, L Geng - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
Crystal structure of 6-chloro-N-methylpyrimidin-4-amine, C5H6ClN3 … Crystal structure of 6-chloro-N-methylpyrimidin-4-amine, C 5 H 6 ClN 3 … Crystal structure of 6-chloro-N-methylpyrimidin-4-amine, C 5 H 6 ClN 3 …
Number of citations: 3 www.degruyter.com
S Mathieu, SN Gradl, L Ren, Z Wen… - Journal of Medicinal …, 2012 - ACS Publications
… The mixture was then heated at 80 C for 1 h, and 6-chloro-N-methylpyrimidin-4-amine (674 mg, 4.70 mmol) was added. After stirring at 80 C overnight, the reaction mixture was diluted …
Number of citations: 54 pubs.acs.org
V Prieur, N Heindler, J Rubio-Martinez, G Guillaumet… - Tetrahedron, 2015 - Elsevier
A novel, general, and efficient one-pot sequential reaction toward a variety of 4-aminated-6-arylpyrrolo[2,3-d]pyrimidines from 5-alkynylpyrimidines has been developed. Microwave-…
Number of citations: 19 www.sciencedirect.com
RY Baiazitov, N Sydorenko, H Ren… - The Journal of Organic …, 2017 - ACS Publications
… Use of 6-chloro-N-methylpyrimidin-4-amine and ammonium hydroxide quench may provide the N(6)-Me analog of 4a. When 5-H was used for the reaction and NH2Me used for the …
Number of citations: 5 pubs.acs.org
J Xiao, K Wang, Q Chen, XQ Zhang… - … für Kristallographie-New …, 2018 - degruyter.com
Crystal structure of N2,N4-dibutyl-6-chloro-N2,N4-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine, C31H58ClN7 – Important intermediate of Chimassorb 119 …
Number of citations: 2 www.degruyter.com
V Prieur, J Rubio‐Martínez… - European Journal of …, 2014 - Wiley Online Library
… 6-Chloro-N-methylpyrimidin-4-amine (2): To a solution of 4,6-dichloropyrimidine (1; 200 mg, 1.34 mmol) in 2-propanol (1.3 mL), triethylamine (0.22 mL, 1.61 mmol) and MeNH 2 ·HCl (…
MP Huestis, D Dela Cruz, AG DiPasquale… - Journal of Medicinal …, 2021 - ACS Publications
… Into a vial were weighed 6-chloro-N-methylpyrimidin-4-amine (310 mg, 2.16 mmol), 2-aminopyridine-3-boronic acid pinacol ester (485 mg, 2.16 mmol), chloro(2-dicyclohexylphosphino-…
Number of citations: 14 pubs.acs.org
V Jakubkienė, I Čikotienė - Tetrahedron, 2012 - Elsevier
… 6-chloro-N-methylpyrimidin-4-amine 2a was unreactive toward classical nitration conditions (mixture of concd H 2 SO 4 and HNO 3 ), on the other hand N-benzyl-6-chloropyrimidin-4-…
Number of citations: 3 www.sciencedirect.com
A Dolbois, RK Bedi, E Bochenkova… - Journal of medicinal …, 2021 - ACS Publications
… The latter underwent either S N Ar with 6-chloro-N-methylpyrimidin-4-amine to afford the desired compounds 3 and 4 or S N Ar with 4,6-dichloro-pyrimidine followed by a second S N Ar …
Number of citations: 39 pubs.acs.org
JY Zhang, WJ Xue, M Wang, W Li, R Dong… - Chemistry & …, 2021 - Wiley Online Library
Abnormalities in the FGFRs signaling pathway and VEGFR2 amplification often occur in a variety of tumors, and they synergistically promote tumor angiogenesis. Studies have shown …
Number of citations: 4 onlinelibrary.wiley.com

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